
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide is a chemical compound with the CAS Number: 565466-26-4 . It has a molecular weight of 352.46 . The compound is stored in a sealed, dry environment at room temperature . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-isopropylacetamide . The InChI code is 1S/C20H20N2O2S/c1-14(2)21-17(23)13-25-20-22-18(15-9-5-3-6-10-15)19(24-20)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,21,23) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 352.46 . It is a solid substance and is stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique
Synthetic Methodologies and Biological Importance
Research into compounds with similar structural characteristics, such as 2-(thio)ureabenzothiazoles and 1,2,4-triazoles, highlights the significant potential of “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide” in medicinal chemistry. These compounds demonstrate a broad spectrum of biological activities, serving as potential therapeutic agents and pharmacophores due to their diverse physicochemical properties. The synthesis and application of such compounds are crucial in drug development, especially in designing molecules with enhanced biological activity and specificity (Rosales-Hernández et al., 2022).
Antimicrobial and Antifungal Activities
Derivatives of 1,2,4-triazoles, which share a common heterocyclic motif with the compound , have been extensively studied for their antimicrobial and antifungal properties. These studies underscore the potential of “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide” in contributing to the development of new antimicrobial and antifungal agents. The structure-activity relationship (SAR) insights from such derivatives can guide the synthesis of new compounds with optimized efficacy against specific pathogens (Ohloblina, 2022).
Potential in Neurological Disorders
The exploration of 1,2,4-triazole derivatives and their biological features, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, highlights the versatility of compounds with similar structural frameworks. This diversity suggests potential research avenues for “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide” in the context of neurological disorders, where modulation of neuroinflammatory pathways and microbial infections plays a significant role in disease progression and therapy (M. V. Ohloblina, 2022).
Insights into Drug Discovery and Development
The synthesis and evaluation of thiophene analogues of known carcinogens present a methodology potentially applicable to “2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide.” Such research not only aids in understanding the carcinogenic potential of novel compounds but also contributes to the development of safer therapeutic agents. This approach underscores the importance of evaluating both the therapeutic potential and safety profile of new compounds in the early stages of drug discovery (Ashby et al., 1978).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15(2)14-23-21(25)16(3)27-22-24-19(17-10-6-4-7-11-17)20(26-22)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZPDDNFBJIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

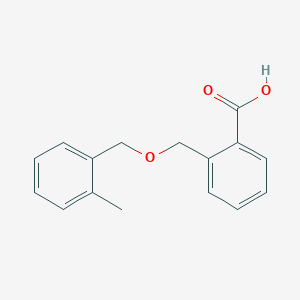
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)
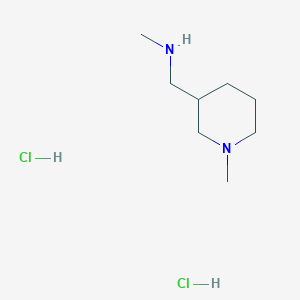


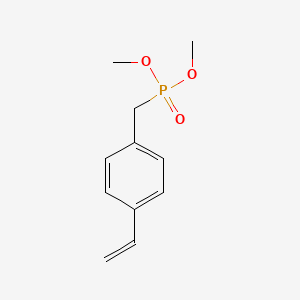


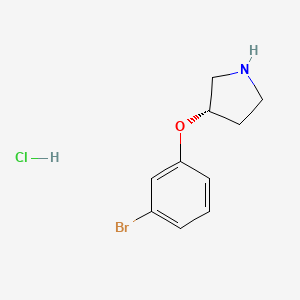
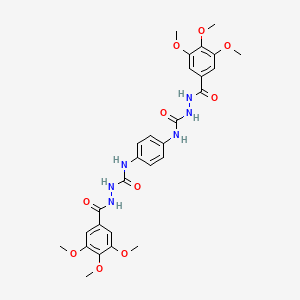
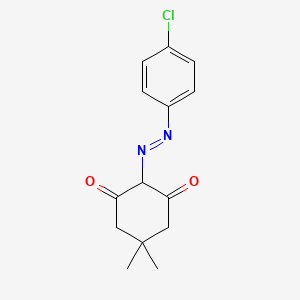
![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)